

Cy5.5 DBCO excitation and emission spectra

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An In-depth Technical Guide to **Cy5.5 DBCO**: Excitation, Emission, and Experimental Applications

Introduction

Cy5.5 Dibenzocyclooctyne (DBCO) is a near-infrared (NIR) fluorescent dye functionalized with a dibenzocyclooctyne group. This reagent is a cornerstone in modern bioconjugation and cellular imaging, primarily utilized for its ability to participate in copper-free "click chemistry".[1] Its fluorescence in the near-infrared spectrum (typically exciting around 675-684 nm and emitting around 694-710 nm) makes it exceptionally valuable for biological applications.[2][3] This spectral range minimizes interference from cellular autofluorescence and allows for deeper tissue penetration, making **Cy5.5 DBCO** a preferred choice for in vivo imaging studies. [4]

The DBCO moiety enables highly specific and efficient covalent labeling of molecules containing an azide group through a reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5] This bioorthogonal reaction proceeds rapidly at physiological temperatures and in aqueous buffers without the need for a cytotoxic copper catalyst, which is a significant advantage for live-cell and in vivo experiments. This guide provides a comprehensive overview of the spectral properties, experimental protocols, and core applications of **Cy5.5 DBCO** for researchers in drug development and life sciences.

Core Spectroscopic and Physicochemical Properties



The optical and physical properties of **Cy5.5 DBCO** are critical for designing and executing fluorescence-based experiments. While values can vary slightly between manufacturers, the data presented below represents a consensus from multiple sources.

Property	Value	Sour
Excitation Maximum (λex)	678 - 684 nm	
Emission Maximum (λem)	694 - 710 nm	-
Molar Extinction Coeff. (ε)	190,000 - 198,000 M ⁻¹ cm ⁻¹	_
Fluorescence Quantum Yield (Φ)	~0.2	
Molecular Weight	~1161.3 g/mol	
Solubility	Soluble in Water, DMSO, DMF	
Storage Conditions	Store at -20°C, desiccated and protected from light.	
Spectrally Similar Dyes	Alexa Fluor® 680, IRDye® 680RD, DyLight® 680	-

Principle: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The core utility of **Cy5.5 DBCO** lies in its participation in the SPAAC reaction. The DBCO group is a strained alkyne; the strain in its eight-membered ring significantly lowers the activation energy of the cycloaddition reaction with an azide. This allows the reaction to proceed efficiently without the need for a copper(I) catalyst, which is required for the conventional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The resulting product is a stable triazole linkage. This bioorthogonal reaction is highly specific, as neither the DBCO nor the azide group typically reacts with other functional groups found in biological systems.

Diagram 1: The SPAAC reaction between Cy5.5-DBCO and an azide.

Experimental Protocols



Protocol 1: Metabolic Labeling and Imaging of Live Cells

This two-step protocol is a common strategy for labeling specific cellular components, such as cell-surface glycans.

Part A: Metabolic Incorporation of an Azide Sugar

- Cell Seeding: Seed adherent cells (e.g., A549) onto glass-bottom dishes at a density that
 ensures 70-80% confluency at the time of labeling. For A549 cells, a density of 2 x 10⁴ to 3 x
 10⁴ cells per well is a good starting point. Allow cells to adhere overnight.
- Prepare Labeling Medium: Prepare a stock solution of tetra-acetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz) in sterile DMSO or PBS. Dilute the Ac₄ManNAz stock into complete cell culture medium to a final concentration of 10-50 μM. The optimal concentration should be determined empirically for each cell line.
- Incubation: Remove the existing medium from the cells and replace it with the Ac₄ManNAzcontaining medium.
- Metabolic Labeling: Incubate the cells for 1 to 3 days at 37°C in a CO₂ incubator. During this
 time, the cells will metabolize the azido-sugar and display azide groups on their surface
 glycans.

Part B: Labeling Azide-Modified Cells with Cy5.5 DBCO

- Preparation of Cy5.5 DBCO: Prepare a stock solution of Cy5.5 DBCO (e.g., 5-10 mM) in anhydrous DMSO. This stock solution should be stored at -20°C, protected from light and moisture.
- Washing: Gently wash the azide-labeled cells twice with pre-warmed, serum-free medium or PBS to remove any unreacted Ac₄ManNAz.
- Prepare DBCO Labeling Solution: Dilute the Cy5.5 DBCO stock solution in serum-free medium or PBS (containing 1% FBS is also acceptable) to a final concentration of 5-30 μM.
 The working solution should be prepared fresh and protected from light.

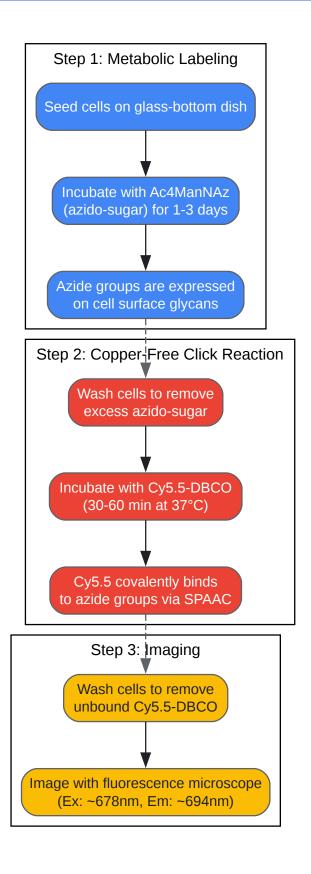






- Click Reaction: Add the Cy5.5 DBCO labeling solution to the cells and incubate for 30 to 60 minutes at 37°C, protected from light.
- Final Wash: Wash the cells three to four times with PBS to remove any unbound Cy5.5
 DBCO.
- Imaging: The cells are now ready for fluorescence imaging. Image using a confocal
 microscope or other fluorescence imaging system equipped with appropriate filters for the
 Cy5.5 fluorophore (Excitation: ~678 nm, Emission: ~694 nm). For fixed-cell imaging, cells
 can be fixed with 4% formaldehyde after the final wash step.





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Diagram 2: Experimental workflow for cell labeling and imaging.



Protocol 2: General Bioconjugation of an Azide-Modified Protein

This protocol provides a general guideline for labeling an azide-containing protein or antibody with **Cy5.5 DBCO**.

- Reagent Preparation: Dissolve the azide-modified protein in a reaction buffer (e.g., PBS, pH 7.4). Avoid any buffers containing sodium azide (NaN₃) as it will react with the DBCO reagent. Prepare a 10 mM stock solution of Cy5.5 DBCO in DMSO.
- Molar Ratio: The reaction stoichiometry should be optimized. A starting point is to use a 2 to
 4-fold molar excess of Cy5.5 DBCO relative to the azide-modified protein.
- Conjugation Reaction: Add the calculated volume of the Cy5.5 DBCO stock solution to the protein solution. The final concentration of DMSO in the reaction mixture should ideally be kept below 20%.
- Incubation: Incubate the reaction mixture for 4 hours at 25°C or overnight at 4°C with gentle agitation. Reaction times can be extended to improve efficiency.
- Purification: After incubation, remove the unreacted Cy5.5 DBCO from the labeled protein conjugate. This is typically achieved using size-exclusion chromatography (e.g., a spin desalting column) or dialysis.
- Characterization: The final conjugate can be characterized by SDS-PAGE, which should show a band shift corresponding to the added mass of the dye, and by UV-Vis spectroscopy to determine the degree of labeling.

Conclusion

Cy5.5 DBCO is a powerful and versatile tool for researchers in biology and drug development. Its near-infrared fluorescence properties and its ability to undergo highly specific and biocompatible copper-free click reactions make it an ideal choice for a wide range of applications, from high-resolution cellular imaging to tracking biomolecules in vivo. The detailed protocols and data provided in this guide offer a solid foundation for the successful implementation of **Cy5.5 DBCO** in demanding experimental workflows.



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